1H-benzotriazol-1-yl(2-phenylquinolin-4-yl)methanone
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Overview
Description
1H-1,2,3-Benzotriazol-1-yl(2-phenyl-4-quinolyl)methanone is a complex organic compound that features a benzotriazole moiety linked to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Benzotriazol-1-yl(2-phenyl-4-quinolyl)methanone typically involves the reaction of benzotriazole derivatives with quinoline-based compounds. One common method involves the use of 1H-benzotriazole and 2-phenyl-4-quinolinecarboxylic acid as starting materials. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Benzotriazol-1-yl(2-phenyl-4-quinolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated derivatives .
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-yl(2-phenyl-4-quinolyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-1-yl(2-phenyl-4-quinolyl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which is useful in industrial applications such as corrosion inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its corrosion inhibition properties.
Quinoline: Used in the synthesis of antimalarial drugs.
Benzimidazole: Exhibits antiviral and anticancer activities.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C22H14N4O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzotriazol-1-yl-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C22H14N4O/c27-22(26-21-13-7-6-12-19(21)24-25-26)17-14-20(15-8-2-1-3-9-15)23-18-11-5-4-10-16(17)18/h1-14H |
InChI Key |
JPYHLVWOGXMULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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